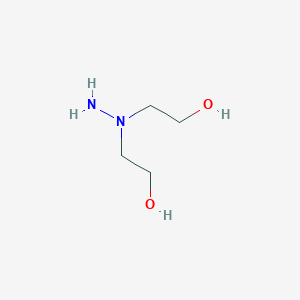
2,2'-Hydrazonobisethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2’-hydrazonobis- is a chemical compound with the molecular formula C4H12N2O2 and a molecular weight of 120.15 g/mol. It is also known by several other names, including 2,2’-(Hydrazine-1,1-diyl)di(ethanol) and 1,1-Bis(2-hydroxyethyl)hydrazine . This compound is characterized by the presence of two ethanol groups attached to a hydrazine moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-hydrazonobis- typically involves the reaction of hydrazine with ethylene oxide or ethylene glycol under controlled conditions. The reaction can be represented as follows:
[ \text{N}_2\text{H}_4 + 2 \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}4\text{H}{12}\text{N}_2\text{O}_2 ]
In this reaction, hydrazine reacts with ethylene oxide to form Ethanol, 2,2’-hydrazonobis-. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure complete conversion .
Industrial Production Methods
Industrial production of Ethanol, 2,2’-hydrazonobis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2,2’-hydrazonobis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
Ethanol, 2,2’-hydrazonobis- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a stabilizer in certain chemical processes.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Propriétés
Numéro CAS |
13529-51-6 |
|---|---|
Formule moléculaire |
C4H12N2O2 |
Poids moléculaire |
120.15 g/mol |
Nom IUPAC |
2-[amino(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C4H12N2O2/c5-6(1-3-7)2-4-8/h7-8H,1-5H2 |
Clé InChI |
MVPRCWFLPDNGNR-UHFFFAOYSA-N |
SMILES |
C(CO)N(CCO)N |
SMILES canonique |
C(CO)N(CCO)N |
Key on ui other cas no. |
13529-51-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















